Cas no 473928-72-2 (Spiro[1H-indene-1,4-piperidine], octahydro- (9CI))
473928-72-2 structure
Product Name:Spiro[1H-indene-1,4-piperidine], octahydro- (9CI)
CAS No:473928-72-2
MF:C13H23N
MW:193.32842373848
CID:930952
PubChem ID:23529694
Update Time:2025-04-19
Spiro[1H-indene-1,4-piperidine], octahydro- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Spiro[1H-indene-1,4-piperidine], octahydro- (9CI)
- Octahydrospiro[indene-1,4'-piperidine]
- 473928-72-2
-
- Inchi: 1S/C13H23N/c1-2-4-12-11(3-1)5-6-13(12)7-9-14-10-8-13/h11-12,14H,1-10H2
- InChI Key: DMKZAPSEZDOLSZ-UHFFFAOYSA-N
- SMILES: N1CCC2(CC1)CCC1CCCCC21
Computed Properties
- Exact Mass: 193.183049738g/mol
- Monoisotopic Mass: 193.183049738g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12Ų
Spiro[1H-indene-1,4-piperidine], octahydro- (9CI) Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
473928-72-2 (Spiro[1H-indene-1,4-piperidine], octahydro- (9CI)) Related Products
- 4045-30-1(4,4-Dimethylpiperidine)
- 180-44-9(3-Azaspiro[5.5]undecane)
- 176-64-7(8-Azaspiro[4.5]decane)
- 14446-73-2(4-Cyclohexylpiperidine)
- 78197-28-1(4-(cyclohexylmethyl)piperidine)
- 4045-31-2(4-Ethyl-4-methylpiperidine)
- 176-73-8(7-aza-spiro[4.5]decane)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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